molecular formula C8H4N2S2 B1583029 ISOTHIOCYANIC ACID, m-PHENYLENE ESTER CAS No. 3125-77-7

ISOTHIOCYANIC ACID, m-PHENYLENE ESTER

Cat. No. B1583029
CAS RN: 3125-77-7
M. Wt: 192.3 g/mol
InChI Key: BOLANQNHTGVOMY-UHFFFAOYSA-N
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Description

Isothiocyanic Acid, m-Phenylene Ester is a chemical compound that has attracted considerable attention from researchers in various fields due to its unique physical and chemical properties. It is also known as Phenyl Isothiocyanate, with a chemical formula of C₆H₅NCS .


Synthesis Analysis

A novel method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

Isothiocyanic Acid, m-Phenylene Ester has a molar mass of 192.3 g/mol. The structure and dipole moment of isothiocyanic acid have been analyzed, indicating that the component of dipole moment along the molecular figure axis is 1.72 D .


Physical And Chemical Properties Analysis

Phenyl Isothiocyanate has a boiling point of 221 °C, a density of 1.130 g/cm3, a flash point of 88 °C, and a melting point of -21 °C . It also has a vapor pressure of 10 hPa at 20 °C .

Scientific Research Applications

Synthesis of Isothiocyanates

Specific Scientific Field

Chemical Synthesis

Summary of the Application

Isothiocyanates are synthesized from amines and phenyl isothiocyanate via a replacement reaction . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

Methods of Application or Experimental Procedures

This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .

Results or Outcomes

This method has the potential to realize the industrial production of some complicated isothiocyanates .

Antioxidant Activity of Edible Isothiocyanates

Specific Scientific Field

Food Science and Pharmacology

Summary of the Application

Isothiocyanates, products of hydrolysis of glucosinolates (GSLs), have well-defined indirect antioxidant and antitumor properties . They are able to regulate transcription factors, signaling pathways, cell cycle and apoptosis .

Methods of Application or Experimental Procedures

The antioxidant activity of isothiocyanates is studied through their reactions with reactive oxygen species and with model radicals used in common antioxidant assays .

Results or Outcomes

Isothiocyanates are preventive antioxidants removing hydroperoxides and they are not radical trapping agents . However, chain-breaking character can be observed at elevated temperatures during oxidation of bulk phase lipids .

Bioconjugate Chemistry

Specific Scientific Field

Biochemistry

Summary of the Application

Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Methods of Application or Experimental Procedures

The application of isothiocyanates in bioconjugate chemistry involves their reaction with amines under aqueous conditions .

Results or Outcomes

This method allows for the selective modification of biomolecules, such as proteins, with isothiocyanates .

Antitumor Properties

Specific Scientific Field

Pharmacology

Summary of the Application

Isothiocyanates, products of hydrolysis of glucosinolates (GSLs), have well-defined indirect antitumor properties . They are able to regulate transcription factors, signaling pathways, cell cycle and apoptosis .

Methods of Application or Experimental Procedures

The antitumor properties of isothiocyanates are studied through their effects on various cellular processes, such as cell cycle regulation and apoptosis .

Results or Outcomes

Isothiocyanates have been shown to have potential as anticancer agents, with effects on various types of cancer cells .

Lewis Acid

Specific Scientific Field

Chemistry

Summary of the Application

Isothiocyanic acid, HNCS, is a Lewis acid whose free energy, enthalpy and entropy changes for its 1:1 association with a variety of Lewis bases in carbon tetrachloride solution at 25 °C have been reported .

Methods of Application or Experimental Procedures

The application of isothiocyanic acid in this context involves its reaction with various Lewis bases in carbon tetrachloride solution .

Results or Outcomes

HNCS acceptor properties are discussed in the ECW model .

Synthesis of Isothiocyanates

Summary of the Application

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates-secondary metabolites of some plants, mainly from Brassicaceae family . Isothiocyanates are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Safety And Hazards

Phenyl Isothiocyanate is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is highly hazardous to water .

properties

IUPAC Name

1,3-diisothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLANQNHTGVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185178
Record name Isothiocyanic acid, m-phenylene ester
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Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ISOTHIOCYANIC ACID, m-PHENYLENE ESTER

CAS RN

3125-77-7
Record name 1,3-Diisothiocyanatobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenylenediisothiocyanate
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Record name m-Phenylenediisothiocyanate
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Record name Isothiocyanic acid, m-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Phenylene diisothiocyanate
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Record name M-PHENYLENEDIISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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